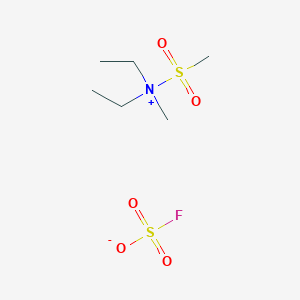
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one is an organic compound that belongs to the class of brominated aromatic ketones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one typically involves the bromination of a precursor compound. A common synthetic route might include:
Starting Material: 1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Reduction: Reducing agents (e.g., H2 with a catalyst, NaBH4), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl or carbonyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Chemical Reactions: The bromine atoms and nitro group can participate in various chemical reactions, influencing the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
2,3-Dibromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Lacks the nitro group, leading to different reactivity and applications.
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one:
Uniqueness
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
57026-78-5 |
|---|---|
分子式 |
C16H13Br2NO4 |
分子量 |
443.09 g/mol |
IUPAC名 |
2,3-dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C16H13Br2NO4/c1-23-13-8-4-11(5-9-13)16(20)15(18)14(17)10-2-6-12(7-3-10)19(21)22/h2-9,14-15H,1H3 |
InChIキー |
CZIXWKTXPQIUKQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


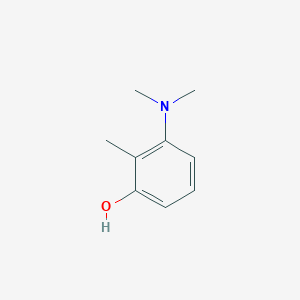
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)


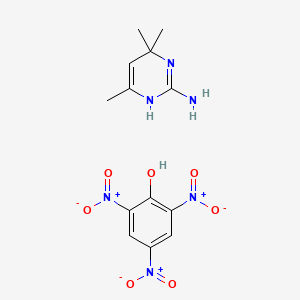
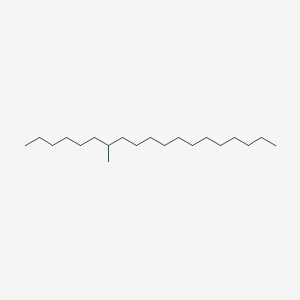

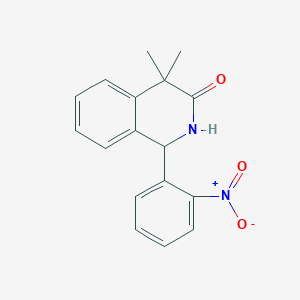

stannane](/img/structure/B14633397.png)

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)

